Ethyl 2,3,4-trimethyl-6-phenoxybenzoate
Description
Its molecular formula is likely C₁₉H₂₂O₃ (inferred from analogs like Ethyl 2,4-dimethyl-6-phenoxybenzoate, which has C₁₇H₁₈O₃ ). This compound is structurally related to pharmaceutical intermediates and agrochemicals, where substitutions on the aromatic ring influence solubility, metabolic stability, and biological activity.
Properties
CAS No. |
917592-88-2 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
ethyl 2,3,4-trimethyl-6-phenoxybenzoate |
InChI |
InChI=1S/C18H20O3/c1-5-20-18(19)17-14(4)13(3)12(2)11-16(17)21-15-9-7-6-8-10-15/h6-11H,5H2,1-4H3 |
InChI Key |
ZPTZYULMIPTSSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1C)C)C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4-trimethyl-6-phenoxybenzoate typically involves the esterification of 2,3,4-trimethyl-6-phenoxybenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4-trimethyl-6-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2,3,4-trimethyl-6-phenoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2,3,4-trimethyl-6-phenoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The phenoxy group may also contribute to its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Substituted Ethyl Benzoate Derivatives
Ethyl benzoate derivatives with varying substituents on the aromatic core are widely studied. Key analogs include:

Structural Insights :
- Methyl Group Positioning: Ethyl 2,3,4-trimethyl-6-phenoxybenzoate’s additional 3-methyl group increases steric bulk compared to Ethyl 2,4-dimethyl-6-phenoxybenzoate. This may reduce solubility in polar solvents but improve lipid membrane permeability .
- Phenoxy vs.
Functional Group Variations
- Isoxazole vs. Benzene Rings : Compounds like I-6373 and I-6473 incorporate isoxazole rings, which introduce nitrogen and oxygen heteroatoms. These groups enhance polarity and may improve binding to enzymatic targets compared to purely aromatic systems .
- Nitrovinyl Derivatives: Analogous synthesis pathways (e.g., reduction of nitrovinyl groups using LiAlH₄ ) suggest that this compound could be modified to introduce amine functionalities, altering its reactivity and pharmacological profile.
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility: The trimethyl substitution in this compound likely elevates its logP value compared to less substituted analogs (e.g., Ethyl 2,4-dimethyl-6-phenoxybenzoate), favoring passive diffusion across biological membranes but reducing aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

